Cell Line-Specific Cytotoxicity in Hepatoma and Colon Carcinoma
In a direct comparative study of four sesquiterpene lactones isolated from E. scaber, isoscabertopin exhibited cytotoxicity against SMMC-7721 hepatoma cells with an IC50 of 23.21 μM after 48-hour treatment [1]. Against the same cell line, scabertopin showed an IC50 of 29.27 μM, while isodeoxyelephantopin demonstrated greater potency with an IC50 of 9.54 μM [1]. Notably, the potency ranking shifted when evaluated against Caco-2 colon carcinoma cells: isoscabertopin displayed an IC50 of 27.89 μM, compared with scabertopin at 35.99 μM and isodeoxyelephantopin at 25.76 μM [1].
| Evidence Dimension | Cytotoxicity (IC50) against human cancer cell lines |
|---|---|
| Target Compound Data | SMMC-7721: IC50 = 23.21 μM; Caco-2: IC50 = 27.89 μM |
| Comparator Or Baseline | Scabertopin: SMMC-7721 IC50 = 29.27 μM, Caco-2 IC50 = 35.99 μM; Isodeoxyelephantopin: SMMC-7721 IC50 = 9.54 μM, Caco-2 IC50 = 25.76 μM |
| Quantified Difference | Isoscabertopin is 1.26-fold more potent than scabertopin in SMMC-7721; 1.29-fold more potent than scabertopin in Caco-2. Isoscabertopin is 2.4-fold less potent than isodeoxyelephantopin in SMMC-7721, but shows comparable potency in Caco-2 (27.89 vs. 25.76 μM). |
| Conditions | SMMC-7721 human hepatoma cells and Caco-2 human colon carcinoma cells; 48-hour treatment; MTT assay |
Why This Matters
Isoscabertopin occupies an intermediate potency position among E. scaber sesquiterpene lactones, with cell line-dependent differentiation that may inform selection for specific cancer type investigations.
- [1] Xu G, et al. Antitumor Activities of the Four Sesquiterpene Lactones From Elephantopus scaber L. Experimental Oncology. 2006;28(2):106-109. View Source
